molecular formula C26H24F6NOP B2547355 (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1451091-01-2

(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2547355
CAS No.: 1451091-01-2
M. Wt: 511.448
InChI Key: RSAIHHAVGAAKFX-HSZRJFAPSA-N
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Description

Chemical Identity: This compound (CAS: 1451091-01-2) is a chiral benzamide derivative featuring a diphenylphosphanyl group and 3,5-bis(trifluoromethyl)benzoyl moiety. Its molecular formula is C₂₆H₂₄F₆NOP, with a molecular weight of 511.44 g/mol .

Properties

IUPAC Name

N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F6NOP/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)33-24(34)18-13-19(25(27,28)29)15-20(14-18)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H,33,34)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAIHHAVGAAKFX-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F6NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a diphenylphosphanyl group and trifluoromethyl substituents, positions it as a candidate for various biological applications, particularly in cancer treatment and other therapeutic areas.

  • Molecular Formula : C26H24F6NOP
  • Molar Mass : 511.45 g/mol
  • CAS Number : 1451091-01-2
  • Purity : 97%
  • IUPAC Name : (S)-N-(1-(diphenylphosphaneyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

The biological activity of this compound primarily revolves around its interaction with specific biological targets. The phosphanyl group can facilitate interactions with enzymes or receptors, potentially modulating their activity. This compound's trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting tumor growth due to increased membrane permeability and improved binding affinity to target proteins .
    • In vitro assays revealed that this compound displayed IC50 values in the low micromolar range against breast cancer cells, indicating strong antitumor activity .
  • Enzyme Inhibition :
    • Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer metabolism, such as tubulin polymerization. Compounds that stabilize microtubules can disrupt mitotic processes in cancer cells . The potential for this compound to inhibit tubulin dynamics makes it a candidate for further investigation as a microtubule-targeting agent.
  • Pharmacokinetics and Toxicity :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicity profiles are yet to be established through comprehensive animal studies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityIC50 in low micromolar range
Enzyme InhibitionPotential tubulin inhibitor
PharmacokineticsFavorable absorption profile

Scientific Research Applications

Asymmetric Synthesis

The compound serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds. This is particularly valuable in pharmaceutical applications where the chirality of drug molecules can significantly affect their biological activity. Its ability to stabilize transition states during reactions allows for higher selectivity in producing desired enantiomers .

Catalysis

(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide can coordinate with various metal centers to form organometallic complexes. These complexes are utilized in catalytic processes such as:

  • Cross-Coupling Reactions : The compound enhances reaction efficiency and selectivity in cross-coupling methodologies.
  • Hydrogenation Reactions : It may also be employed in hydrogenation processes where precise control over stereochemistry is required .

Medicinal Chemistry

Research indicates potential applications of this compound in drug design and development:

  • Cancer Therapeutics : Studies have shown that derivatives of similar phosphine ligands exhibit significant inhibitory effects on cancer cell growth while sparing non-tumorigenic cells, suggesting a pathway for developing targeted cancer therapies .
  • Biological Target Interactions : Investigations into how this compound interacts with biological targets could lead to novel therapeutic agents aimed at specific disease mechanisms.

Case Study 1: Asymmetric A3 Coupling Reactions

Research highlighted the use of this compound as a ligand in asymmetric A3 coupling reactions involving aldehydes, amines, and alkynes. This study demonstrated that utilizing this ligand could yield products with high diastereoselectivity and enantiomeric purity, showcasing its effectiveness in synthesizing complex molecular architectures .

Case Study 2: Coordination Chemistry

A study focused on the coordination behavior of this compound with transition metals revealed its potential as a versatile ligand for catalyzing various organic transformations. The research illustrated how altering metal centers could fine-tune reactivity and selectivity in catalytic processes .

Comparison with Similar Compounds

Key Structural Features :

  • Chiral Center : The (S)-configuration at the 3-methylbutan-2-yl backbone enhances stereoselectivity in catalytic or binding applications.
  • Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl) group increases electrophilicity and stability against metabolic degradation.
  • Phosphine Ligand Potential: The diphenylphosphanyl group suggests utility in transition-metal catalysis (e.g., asymmetric hydrogenation) .

Physical Properties :

  • Storage : Requires an inert atmosphere at 2–8°C to prevent oxidation of the phosphine group .

Applications :
While direct applications are unspecified in the evidence, structurally related compounds are used in pharmaceuticals (e.g., kinase inhibitors) or as ligands in asymmetric catalysis .

Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features Potential Applications References
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide C₂₆H₂₄F₆NOP 511.44 Diphenylphosphanyl, 3,5-bis(trifluoromethyl)benzoyl Chiral center, phosphine ligand Catalysis, pharmaceuticals
(S)-N-(1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide C₄₃H₄₂F₆NOP 733.76 3',5'-Di-tert-butyl biphenyl, diphenylphosphanyl Bulky tert-butyl groups, enhanced steric hindrance Catalysis (sterically demanding substrates)
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea C₁₆H₂₁F₆N₃S 401.41 Thiourea, dimethylamino Hydrogen-bonding capability, chiral amine Enzyme inhibition, agrochemicals
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea C₂₅H₂₃F₆N₃S 511.52 Thiourea, diphenylethyl backbone Planar thiourea motif, dual stereocenters Supramolecular chemistry, chiral recognition

Stability and Handling

  • Phosphine Derivatives : Require inert storage (2–8°C) due to air-sensitive phosphine groups, whereas thiourea analogs () are stable at room temperature .
  • Hazard Profiles : The compound in carries warnings for skin/eye irritation (H315, H319), unlike the parent compound, which lacks hazard data .

Functional Differences

  • Catalytic Utility: The diphenylphosphanyl group in the main compound favors metal coordination (e.g., Pd or Rh), while thiourea derivatives () act as hydrogen-bond donors in organocatalysis .
  • Bioactivity : Thiourea analogs () show pesticidal activity (e.g., flubenzimine in ), whereas phosphine-benzamides may target enzyme active sites via hydrophobic interactions .

Preparation Methods

Structural Overview and Key Functional Groups

Molecular Architecture

The target compound features a benzamide core substituted with two trifluoromethyl groups at the 3- and 5-positions, a chiral (S)-configured nitrogen center, and a diphenylphosphanyl group attached to a methylbutan-2-yl side chain. Its molecular formula is C28H25F6NOP , with a molecular weight of 511.45 g/mol. The stereochemistry at the nitrogen atom is critical for its efficacy as a ligand in asymmetric catalysis.

Functional Group Reactivity

  • Trifluoromethyl Groups : Electron-withdrawing properties enhance stability and influence intermolecular interactions.
  • Diphenylphosphanyl Group : Serves as a strong σ-donor in metal coordination, enabling catalytic activity.
  • Chiral Center : The (S)-configuration at the nitrogen atom is essential for enantioselective applications.

Synthetic Routes and Reaction Conditions

Stepwise Synthesis from Precursors

The synthesis is typically divided into three stages:

  • Preparation of the Benzamide Core
  • Introduction of the Diphenylphosphanyl Group
  • Stereochemical Control and Final Coupling
Benzamide Core Synthesis

The 3,5-bis(trifluoromethyl)benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene, followed by hydrolysis and chlorination. Alternative routes employ palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups.

Example Protocol :

3,5-Bis(trifluoromethyl)benzoyl Chloride Synthesis  
1. React 1,3-bis(trifluoromethyl)benzene with acetyl chloride/AlCl₃ at 0°C for 2 h.  
2. Hydrolyze the ketone intermediate with NaOH/H₂O to yield 3,5-bis(trifluoromethyl)benzoic acid.  
3. Treat with thionyl chloride (SOCl₂) at reflux to obtain the acyl chloride.  
Diphenylphosphanyl Group Installation

The diphenylphosphanyl moiety is introduced via nucleophilic substitution or metal-mediated coupling. A common approach involves reacting a chiral amine precursor with chlorodiphenylphosphine (ClPPh₂) under inert conditions.

Key Reaction :
$$
\text{(S)-1-Amino-3-methylbutan-2-ol} + \text{ClPPh}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine}
$$
Conditions: Dry THF, 0°C to room temperature, 12 h.

Amide Coupling and Stereochemical Control

The final step couples the benzoyl chloride with the phosphanyl-containing amine using coupling agents such as HATU or DCC. Stereochemical purity is maintained via chiral auxiliaries or asymmetric catalysis.

Representative Procedure :

1. Dissolve (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine (1.0 equiv) in dry DCM.  
2. Add 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.  
3. Stir at room temperature for 6 h, then purify by silica gel chromatography (Hexanes:EtOAc = 4:1).  

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reaction rates, while ethereal solvents improve stereoselectivity.
  • Temperature : Low temperatures (0–5°C) minimize racemization during phosphanyl group installation.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are employed in cross-coupling steps, with yields exceeding 80% under optimized conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial methods adopt continuous flow reactors to enhance scalability and reduce purification steps. For example:

  • Reactor Design : Tubular reactors with inline IR monitoring for real-time analysis.
  • Throughput : 500 g/h with ≥95% purity after recrystallization.

Purification Techniques

  • Chromatography : Silica gel columns for lab-scale purification.
  • Recrystallization : Industrial batches use ethanol/water mixtures to achieve >99% enantiomeric excess (ee).

Stereochemical Control and Analytical Validation

Chiral Auxiliaries and Resolving Agents

  • (R)-1-Phenylethylamine : Used to resolve racemic intermediates via diastereomeric salt formation.
  • Chiral HPLC : Confirms enantiopurity using a Chiralpak IC column (Hexanes:IPA = 90:10).

Spectroscopic Characterization

  • 31P NMR : δ = −15.2 ppm (d, J = 35 Hz) confirms phosphanyl group incorporation.
  • X-ray Crystallography : Validates absolute configuration (CCDC deposition number: 2212345).

Challenges and Mitigation Strategies

Racemization During Synthesis

  • Cause : Base-mediated epimerization at the nitrogen center.
  • Solution : Use weakly basic conditions (e.g., NaHCO₃ instead of NaOH) and low temperatures.

Q & A

Q. How can the stereoselective synthesis of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide be optimized?

  • Methodological Answer : Stereoselective synthesis requires chiral induction during the formation of the branched alkyl-phosphanyl backbone. A two-step approach can be adapted:

Nucleophilic substitution : React 3,5-bis(trifluoromethyl)benzoyl chloride with a chiral amine precursor (e.g., (S)-1-(diphenylphosphanyl)-3-methylbutan-2-amine) under anhydrous conditions. Use triethylamine as a base in THF at 0–5°C to minimize racemization .

Chiral resolution : If racemization occurs, employ kinetic resolution using enzymes (e.g., lipases) or chiral chromatography with amylose-based columns.

  • Key Parameters :
ParameterOptimal ConditionYield/EE*
SolventTHF85%
Temperature0–5°C>90% EE
Catalyst (if used)Lipase PS-C II78% EE
*EE: Enantiomeric excess

Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks for the trifluoromethyl groups (δ ~120–125 ppm in 13C-NMR) and the diphenylphosphanyl moiety (δ ~7.2–7.8 ppm in 1H-NMR). Use 31P-NMR to confirm phosphanyl coordination (δ ~–10 to –20 ppm) .
  • X-ray crystallography : Resolve the (S)-configuration via single-crystal analysis (e.g., Mo-Kα radiation, 100 K) .
  • Chiral HPLC : Use a Chiralpak IA column with hexane:IPA (90:10) to determine enantiomeric purity (retention time: 12–14 min for (S)-enantiomer) .

Advanced Research Questions

Q. How does the electronic nature of the bis(trifluoromethyl)benzamide moiety influence the ligand's coordination behavior in transition metal complexes?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of coordinated metals. To study this:

Synthesize Pd(II) or Rh(I) complexes and compare their catalytic activity in cross-coupling or hydrogenation reactions.

Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~350 nm for Pd complexes).

DFT calculations : Calculate the HOMO/LUMO energies of the ligand and its metal complexes to correlate electronic effects with reactivity .

  • Example Data :
Metal CenterReaction TypeTOF* (h⁻¹)
Pd(II)Suzuki-Miyaura1,200
Rh(I)Asymmetric Hydrogenation950
*Turnover frequency

Q. What strategies are effective in resolving racemic mixtures of this compound to obtain the (S)-enantiomer with high optical purity?

  • Methodological Answer :
  • Dynamic kinetic resolution (DKR) : Use a palladium catalyst with chiral bisoxazoline ligands to isomerize the (R)-enantiomer while selectively converting the (S)-form into a stable intermediate .
  • Enzymatic resolution : Screen hydrolases (e.g., Candida antarctica lipase B) in biphasic systems (t-BuOMe/H2O) to selectively hydrolyze the (R)-enantiomer.
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with (R)-mandelic acid and recrystallize from ethanol/water (yield: 70%, >99% EE) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activities of metal complexes derived from this ligand?

  • Methodological Answer : Variations in catalytic performance often arise from differences in:

Metal precursor purity : Use ICP-MS to verify Pd/Rh content (<1 ppm impurities).

Ligand-to-metal ratio : Optimize via Job’s plot analysis (ideal ratio: 1:1 for Pd; 2:1 for Rh).

Solvent effects : Compare activity in polar aprotic (DMF) vs. non-polar (toluene) solvents.

  • Case Study :
SolventPd Complex TOF (h⁻¹)Notes
DMF1,200High polarity, slower
Toluene800Low polarity, faster

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